

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid

Cat. No.: B572432

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(5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid is a highly functionalized aromatic building block of significant interest to researchers in organic synthesis and drug development. Its strategic importance lies in the unique combination of reactive sites and modulating substituents on a single phenyl ring. The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^{[1][2]} The presence of a bromine atom provides an orthogonal reactive site for subsequent cross-coupling or other transformations, enabling sequential and highly controlled molecular assembly.

Furthermore, the difluoro and methoxy substitutions are not merely passive decorations. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties.^{[3][4][5]} Fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to enhance membrane permeability, and alter the acidity of nearby functional groups, which can lead to stronger target binding affinity.^{[5][6][7]} This guide provides an in-depth look at the physicochemical properties, supplier landscape, core applications, and safe handling of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key physical and chemical properties of (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid are summarized below.

Property	Value	Source
CAS Number	1256346-43-6	[8] [9]
Molecular Formula	C ₇ H ₆ BBBrF ₂ O ₃	[8] [9]
Molecular Weight	266.83 g/mol	[8] [9]
Appearance	Solid (typically off-white to white powder)	[10]
Purity	Typically >95%	[9]
Storage	Sealed in a dry environment at 2-8°C	[9]
SMILES	OB(C1=CC(Br)=C(F)C(F)=C1OC)O	[9]
InChI Key	VSALEQTUDXMKST-UHFFFAOYSA-N	[10]

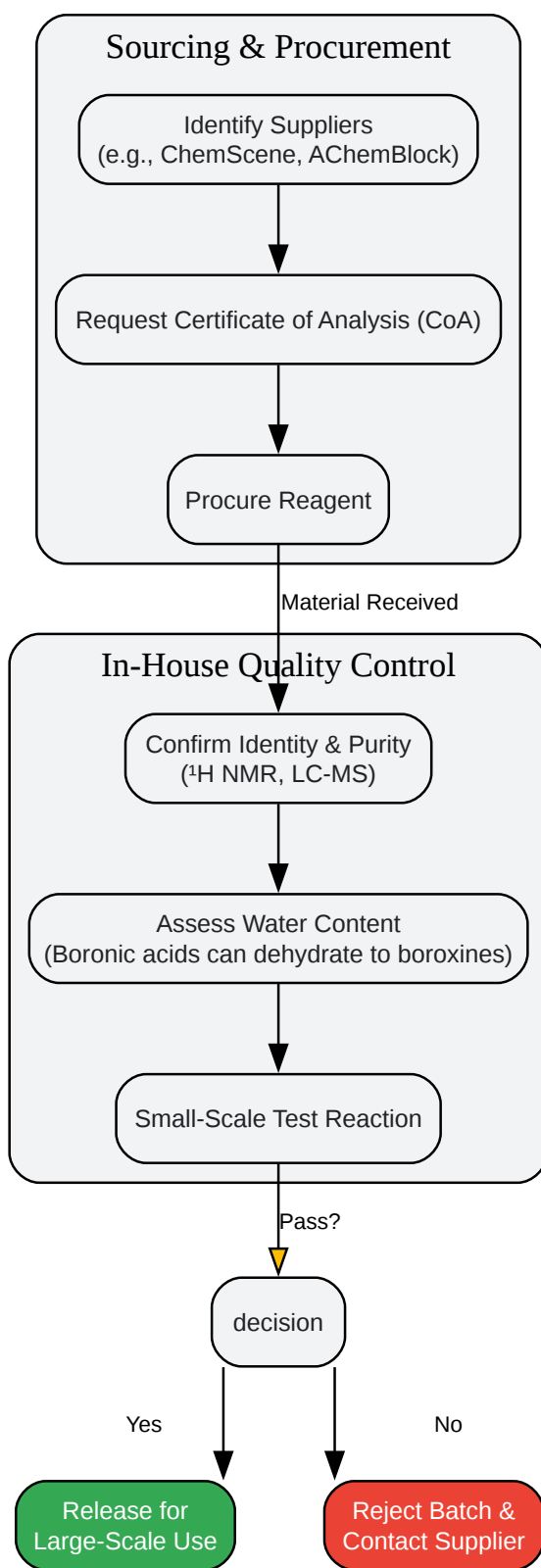
Supplier Landscape and Reagent Qualification

Sourcing high-purity reagents is a critical first step for any synthetic campaign. As a specialized building block, (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid is available from a range of specialty chemical suppliers. Researchers should prioritize suppliers who provide comprehensive analytical data, such as ¹H NMR, ¹³C NMR, and LC-MS, to verify structure and purity.

Table of Representative Suppliers:

Supplier	Notes
ChemScene	Provides purity data and recommended storage conditions. [9]
Amadis Chemical	Listed as a supplier of related and complex boronic acids.
Frontier Specialty Chemicals	Specializes in a wide catalog of boronic acids for cross-coupling. [11]
Advanced ChemBlocks	Offers a variety of functionalized building blocks for research. [12]

A robust workflow for qualifying a new batch of this reagent is essential for experimental success.



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Caption: Workflow for sourcing and qualifying boronic acid reagents.

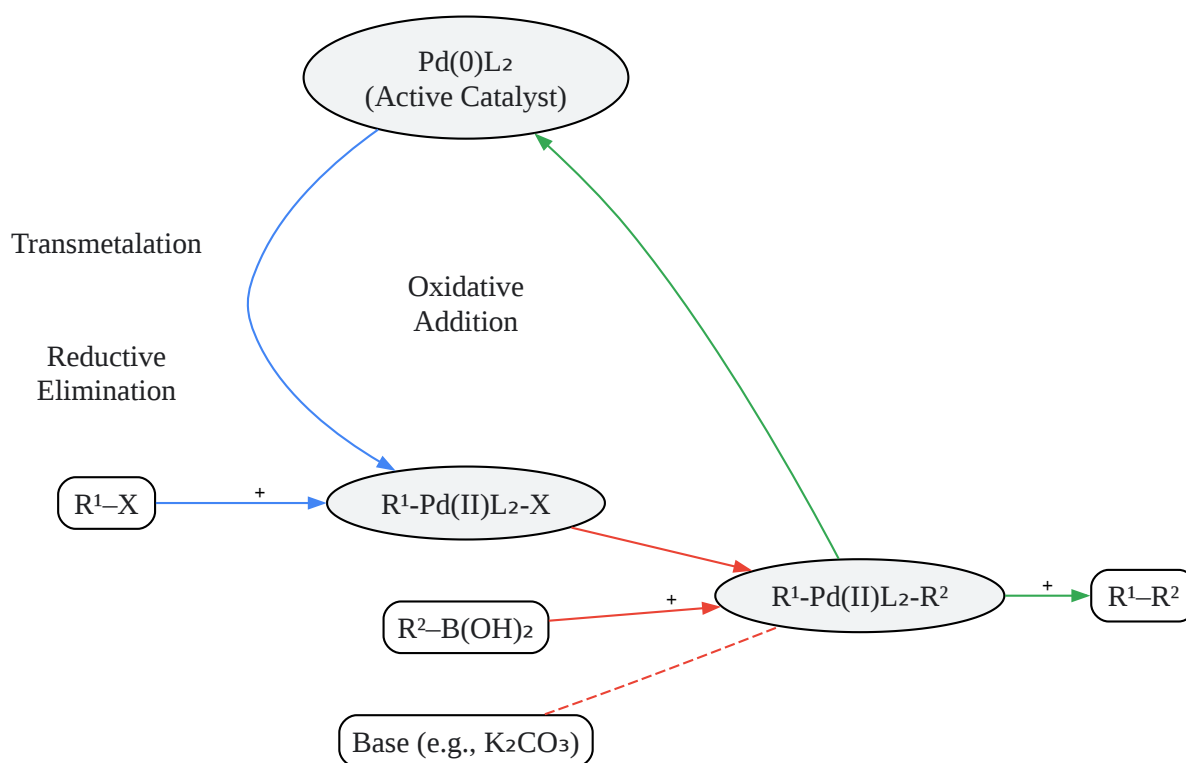
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for boronic acids is the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.^[1] This reaction is prized for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing byproducts.^[1]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. A base is essential for the activation of the boronic acid, which facilitates the key transmetalation step.^[13]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (R^1-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The organic group (R^2) from the activated boronate species is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
- **Reductive Elimination:** The two organic fragments (R^1 and R^2) couple and are eliminated from the palladium center, forming the desired biaryl product (R^1-R^2) and regenerating the active Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid with a generic aryl bromide using conventional heating.

Materials:

- (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Palladium Catalyst (e.g., $\text{Pd(PPh}_3)_4$, 3 mol%)[1]

- Base (e.g., K_2CO_3 , 2.0 equiv)[14]
- Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1)[1]
- Round-bottom flask with stir bar, condenser, and septum
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Setup: To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
 - Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
- Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/ H_2O) via syringe.
 - Rationale: Degassing the solvent removes dissolved oxygen. The aqueous portion is necessary to dissolve the inorganic base and facilitate the reaction.[14]
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
 - Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the limiting reagent (aryl bromide) is consumed.
 - Rationale: This prevents unnecessary heating that could lead to side product formation and ensures the reaction has reached completion.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

- Rationale: This separates the organic product from the aqueous phase containing the base and boron byproducts.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
- Rationale: Chromatography is used to isolate the desired biaryl product from unreacted starting materials, catalyst residues, and any side products.

Safe Handling, Storage, and Disposal

Proper handling of boronic acids is essential for laboratory safety.

- Hazard Identification: (5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid, like many boronic acids, should be treated as a hazardous chemical. It is often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15][16] It may also be harmful if swallowed (H302).[16][17]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
- Handling Precautions: Avoid creating and inhaling dust.[15][17] Ensure all skin is washed thoroughly after handling.[17] An accessible safety shower and eyewash station should be available.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C).[9][15][17] The compound is sensitive to moisture and can undergo dehydration to form a cyclic anhydride (boroxine).
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[17][18]

Conclusion

(5-bromo-3,4-difluoro-2-methoxyphenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed functional handles and property-modulating fluorine atoms make it an exceptionally valuable building block for accelerating the synthesis of complex molecules in drug discovery and materials science. By understanding its properties, mastering its application in the Suzuki-Miyaura coupling, and adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel chemical entities with enhanced performance and tailored characteristics.

References

- Fluorinated building blocks in drug design: new pathways and targets.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem,
- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org,
- The Role of Fluorinated Building Blocks in Modern Drug Discovery. AiFChem,
- Full article: Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online,
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem,
- CAS#:1256346-43-6 | **5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid**. Chemsr,
- Suzuki–Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF,
- Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorin
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega,
- Amadis Chemical Company Limited. ChemBuyersGuide.com, Inc.,
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- 1256346-43-6 | **5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid**. ChemScene,
- SAFETY D
- Boronic Acids | High Purity, Global Shipping. Frontier Specialty Chemicals,
- (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4. Sigma-Aldrich,
- (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid. Advanced ChemBlocks,
- SAFETY D
- Safety D
- Safety D

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. CAS#:1256346-43-6 | 5-Bromo-3,4-difluoro-2-methoxyphenylboronic acid | Chemsrcc [chemsrc.com]
- 9. chemscene.com [chemscene.com]
- 10. (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4 [sigmaaldrich.com]
- 11. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 12. (5-Bromo-2,4-difluoro-3-methylphenyl)boronic acid 95% | AChemBlock [achemblock.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. angenechemical.com [angenechemical.com]
- 16. chemscene.com [chemscene.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
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